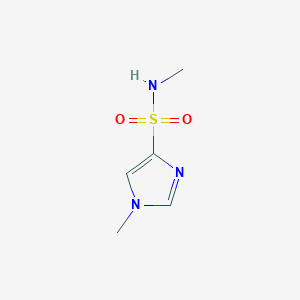
2,3,5-Trifluoro-6-phenoxy-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trifluoro-6-phenoxy-pyridine (TFPP) is an important organic compound with a wide range of applications. It is a colorless, odorless, and crystalline solid that can be used in a variety of organic synthesis reactions, including aryl and heteroaryl synthesis, as well as in the production of pharmaceuticals and other chemicals. TFPP is also used as a catalyst in the production of polymers and as a reagent in a variety of synthetic organic chemistry reactions.
Mechanism of Action
2,3,5-Trifluoro-6-phenoxy-pyridine is an organic compound that acts as a catalyst in organic synthesis reactions. It is able to activate the reactants by forming a complex with them, which allows for the reaction to take place. This complex is formed through the formation of hydrogen bonds between the reactants and the 2,3,5-Trifluoro-6-phenoxy-pyridine molecule. Additionally, 2,3,5-Trifluoro-6-phenoxy-pyridine is able to activate the reactants by forming a covalent bond with them, which also facilitates the reaction.
Biochemical and Physiological Effects
2,3,5-Trifluoro-6-phenoxy-pyridine has no known biochemical or physiological effects. It is not known to be toxic or have any adverse effects on humans or other organisms.
Advantages and Limitations for Lab Experiments
The use of 2,3,5-Trifluoro-6-phenoxy-pyridine in lab experiments has several advantages. It is a relatively inexpensive and easy to obtain reagent, and it is also relatively stable and non-toxic. Additionally, it is a highly effective catalyst in a variety of organic synthesis reactions.
However, there are some limitations to the use of 2,3,5-Trifluoro-6-phenoxy-pyridine in lab experiments. It is not as effective in some reactions as other catalysts, and it can also be difficult to remove from the reaction mixture after the reaction is complete. Additionally, it is not compatible with some solvents, such as water, and it can also be difficult to purify after the reaction is complete.
Future Directions
In the future, 2,3,5-Trifluoro-6-phenoxy-pyridine could be used in the development of new catalysts for organic synthesis reactions. Additionally, it could be used in the production of new pharmaceuticals and other chemicals. It could also be used in the production of more efficient polymers and organometallic compounds. Additionally, it could be used in the development of new reagents for organic synthesis reactions, such as Diels-Alder reactions, Friedel-Crafts reactions, and Wittig reactions. Finally, it could be used in the development of new methods for the purification and removal of 2,3,5-Trifluoro-6-phenoxy-pyridine from reaction mixtures.
Synthesis Methods
2,3,5-Trifluoro-6-phenoxy-pyridine can be synthesized by a variety of methods. One common method involves the reaction of 2,3,5-trifluorobenzaldehyde with phenol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is carried out in an organic solvent, such as methanol or ethanol, at temperatures between 100-150°C. Another method involves the reaction of 2,3,5-trifluorobenzaldehyde with phenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction is carried out in an organic solvent, such as dimethyl sulfoxide or dimethylformamide, at temperatures between 100-150°C.
Scientific Research Applications
2,3,5-Trifluoro-6-phenoxy-pyridine has been widely used in scientific research for its unique properties. It has been used as a catalyst in the synthesis of aryl and heteroaryl compounds, as well as in the production of pharmaceuticals and other chemicals. It has also been used as a reagent in a variety of organic synthesis reactions, including Diels-Alder reactions, Friedel-Crafts reactions, and Wittig reactions. Additionally, 2,3,5-Trifluoro-6-phenoxy-pyridine has been used in the production of polymers, such as polyethylene and polypropylene, as well as in the production of organometallic compounds, such as organo-zinc compounds.
properties
IUPAC Name |
2,3,5-trifluoro-6-phenoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO/c12-8-6-9(13)11(15-10(8)14)16-7-4-2-1-3-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZCLVKFVNESHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trifluoro-6-phenoxy-pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B6326361.png)












